Dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide
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Overview
Description
Dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is a chemical compound with the molecular formula C24H38BO3P and a molecular weight of 416.34 g/mol . This compound is characterized by the presence of a phosphine oxide group, a boronate ester, and two cyclohexyl groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide typically involves the following steps:
Formation of the Boronate Ester: The boronate ester is formed by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable phenyl derivative under controlled conditions.
Introduction of the Phosphine Oxide Group: The phosphine oxide group is introduced by reacting the intermediate product with a phosphine oxide reagent, such as dicyclohexylphosphine oxide, under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve bulk synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the phosphine oxide group may be further oxidized under specific conditions.
Reduction: Reduction reactions can occur, particularly involving the boronate ester group.
Substitution: The phenyl ring can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state products, while substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
Dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide involves its interaction with specific molecular targets and pathways. The phosphine oxide group can act as a ligand, coordinating with metal centers in catalytic processes. The boronate ester group can participate in reversible covalent interactions with diols and other nucleophiles, making it useful in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound contains a similar boronate ester group but differs in the presence of an aniline group instead of a phosphine oxide group.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also contains the boronate ester group but has a pyridine ring instead of a phenyl ring with phosphine oxide.
N,N-Dicyclohexyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: This compound features a benzamide group in place of the phosphine oxide group.
Uniqueness
Dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is unique due to the combination of its phosphine oxide and boronate ester groups, which confer distinct chemical reactivity and versatility in various applications. The presence of cyclohexyl groups further enhances its stability and solubility in organic solvents .
Properties
Molecular Formula |
C24H38BO3P |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-(3-dicyclohexylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C24H38BO3P/c1-23(2)24(3,4)28-25(27-23)19-12-11-17-22(18-19)29(26,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h11-12,17-18,20-21H,5-10,13-16H2,1-4H3 |
InChI Key |
ODGSEMYNKZLONM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)P(=O)(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
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